5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5,6-dimethoxy-1-indanone.
Michael Addition Reaction: The 5,6-dimethoxy-1-indanone undergoes a Michael addition reaction with various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole.
Reaction Conditions: The reaction is carried out under specific conditions to ensure the stability of the synthesized derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholine esterase inhibitors, which is a mechanism relevant to the treatment of Alzheimer’s disease . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethoxy-1-indanone: A precursor in the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another indene derivative with similar structural features.
Donepezil hydrochloride: An indanone analog used for the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific methoxy substitutions and carboxylic acid group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
139475-44-8 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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